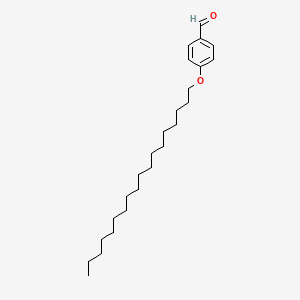

4-Octadecyloxybenzaldehyde

Descripción general

Descripción

4-Octadecyloxybenzaldehyde is a chemical compound with the molecular formula C25H42O2 . It has an average mass of 374.600 Da and a monoisotopic mass of 374.318481 Da .

Molecular Structure Analysis

The molecular structure of 4-Octadecyloxybenzaldehyde consists of 25 carbon atoms, 42 hydrogen atoms, and 2 oxygen atoms . It has a molar refractivity of 118.4±0.3 cm³ .Physical And Chemical Properties Analysis

4-Octadecyloxybenzaldehyde has a density of 0.9±0.1 g/cm³, a boiling point of 487.1±18.0 °C at 760 mmHg, and a flash point of 170.8±14.8 °C . It has a molar volume of 405.7±3.0 cm³ . The compound has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 19 freely rotating bonds .Aplicaciones Científicas De Investigación

Application in Trace Element Analysis

- Copper(II) Ions Preconcentration : Bis(5-bromo-2-hydroxybenzaldehyde)-1,2-propanediimine, synthesized from 5-bromo-2-hydroxybenzaldehyde, is utilized as a modifier on octadecyl silica disks. This enhances the preconcentration of trace copper(II) ions in water samples, followed by nitric acid elution and spectrometric determination. The method shows high efficiency in extracting, recovering, and detecting copper in various samples (Fathi & Yaftian, 2009).

Application in Chromatography and Analytical Chemistry

- High-Performance Liquid Chromatography (HPLC) : An octadecyl silica gel column is used in HPLC to separate hydroxycinnamic acids, hydroxybenzoic acids, hydroxybenzaldehydes, and their glucosides. This method is applied to analyze compounds extracted from Vanilla planifolia green beans, identifying 4-hydroxybenzaldehyde, vanillin, and their glucosides (Negishi & Ozawa, 1996).

Application in Wound Healing and Pharmacology

- Accelerating Acute Wound Healing : 4-Hydroxybenzaldehyde, a naturally occurring benzaldehyde, significantly promotes keratinocyte cell migration and invasion, enhancing wound healing. Its application in in vitro models and in vivo excision wound animal models demonstrates its potential as a therapeutic agent for acute wound healing (Kang et al., 2017).

Application in Solid Phase Organic Synthesis

- Linkers for Solid Phase Organic Synthesis : Benzaldehyde derivatives like 4-hydroxybenzaldehyde are explored as linkers in solid phase organic synthesis. They facilitate the synthesis of secondary amides and their subsequent purification, indicating a wide applicability in synthetic chemistry (Swayze, 1997).

Application in Cancer Treatment

- Anti-tumor Agent : 4-Hydroxybenzaldehyde has been developed as an anti-tumor agent with minimal side effects. It shows promise in treating lymphomas and leukemias, with a case study demonstrating its effectiveness in treating malignant lymphoma through oral administrations (Journal of Oncology Research, 2018).

Applications in Organic Reaction Chemistry and Electrolysis

Production of Valuable Chemicals : Studies have shown how methylbenzaldehydes, useful precursors for phthalic anhydride and terephthalic acid, can be formed from ethanol using catalytic reactions. These findings are significant for converting bioethanol to valuable chemicals (Moteki, Rowley, & Flaherty, 2016).

- in electrooxidation of NADH. This has potential applications in biosensors and related technologies (Pariente, Tobalina, Darder, Lorenzo, & Abruña, 1996).

Application in Chemical Synthesis

- Synthesis of N-Heterocyclic Chalcone Derivatives : Chalcone derivatives, synthesized using 4-(aryl)-aminobenzaldehyde, have shown potential as anti-cancer agents. These compounds, particularly 4c, demonstrate a high affinity for the ER receptor binding site, indicating their significance in cancer therapy research (Fegade & Jadhav, 2022).

Application in Materials Science

- Mesophase Behaviour of Benzylidene-based Molecules : Research on intermediates like 4-dodecyloxybenzaldehyde has led to the synthesis of compounds with Schiff base linking units. These compounds display liquid crystal properties, suggesting applications in materials science, particularly in the field of liquid crystal display technologies (Jamain & Khairuddean, 2021).

Application in Spectroscopy and Quantum Chemistry

- Spectroscopic and Quantum Chemical Investigations : Studies on compounds like 4-hexyloxy-3-methoxybenzaldehyde, derivatives of vanillin, involve spectroscopic and quantum chemical analyses. This research contributes to a deeper understanding of molecular properties and interactions, essential in various fields of chemistry (Abbas, Gökce, & Bahçelī, 2016).

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Propiedades

IUPAC Name |

4-octadecoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-27-25-20-18-24(23-26)19-21-25/h18-21,23H,2-17,22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKTNFINCBVUXEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30403247 | |

| Record name | 4-Octadecyloxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Octadecyloxybenzaldehyde | |

CAS RN |

4105-95-7 | |

| Record name | 4-(Octadecyloxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4105-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Octadecyloxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-Nitro-4-(2-pyridylthio)phenyl]acrylic acid](/img/structure/B1587060.png)

![2'-Chloro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1587068.png)

![Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1587070.png)

![1,2-Dimethoxy-4-[(E)-2-nitroethenyl]benzene](/img/structure/B1587075.png)